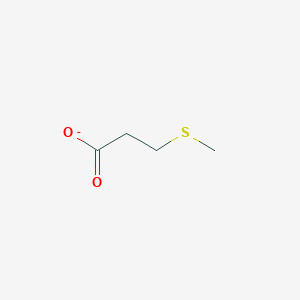

3-(Methylthio)propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(methylthio)propionate is a thia fatty acid anion that is the conjugate base of 3-(methylthio)propionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-(methylthio)propionic acid.

Aplicaciones Científicas De Investigación

Biochemical Studies

3-(Methylthio)propionate has been studied for its role in stimulating respiration in substrate-depleted heart mitochondria. This effect can be blocked by uncouplers and malonate, indicating its potential influence on mitochondrial function and energy metabolism .

Toxicological Assessments

Research has evaluated the safety profile of this compound through various toxicological tests. Key findings include:

- Genotoxicity : Studies indicate that this compound is not genotoxic, as no significant increases in revertant colonies were observed in bacterial mutation assays .

- Repeated Dose Toxicity : The compound was assessed for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach, revealing that exposure levels are below the safety thresholds .

- Skin Sensitization : Evaluations showed no safety concerns regarding skin sensitization at current usage levels, with exposure below the Dermal Sensitization Threshold (DST) .

| Toxicological Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Below TTC |

| Skin Sensitization | No concerns; below DST |

| Phototoxicity | Not expected to be phototoxic |

Flavoring Agent

This compound is utilized as a flavoring agent in food products due to its sulfur-containing structure, which contributes to desirable flavor profiles. Its presence has been quantified in various food matrices, including plant and seafood products .

Environmental Impact Studies

Environmental assessments have shown that this compound is not persistent or bioaccumulative, adhering to the International Fragrance Association (IFRA) Environmental Standards. Its risk quotients indicate low environmental impact based on current usage volumes .

Case Study 1: Mitochondrial Respiration

In a study examining the effects of this compound on heart mitochondria, researchers found that it significantly stimulated respiration rates under substrate-depleted conditions. This effect was inhibited by agents such as malonate, suggesting a specific interaction with mitochondrial pathways .

Case Study 2: Flavoring Efficacy

A comprehensive analysis of various food products revealed that this compound contributes significantly to flavor profiles in seafood and certain fruits. Its concentrations ranged from 1.1 – 167 µg/kg in crab meats and up to 40 µg/kg in plants . This establishes its utility as a natural flavor enhancer.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester derivatives of 3-(methylthio)propionic acid undergo hydrolysis under acidic or basic conditions. For example, methyl 3-(methylthio)propanoate (CAS 13532-18-8) hydrolyzes to form 3-(methylthio)propionic acid (CAS 646-01-5) and methanol .

Reaction Conditions:

-

Acidic Hydrolysis: Requires H⁺ catalyst (e.g., H₂SO₄) at elevated temperatures (80–100°C).

-

Basic Hydrolysis: Uses NaOH or KOH in aqueous ethanol, yielding the sodium salt of the acid .

Esterification Reactions

3-(Methylthio)propionic acid reacts with alcohols to form esters, a reversible process catalyzed by mineral acids.

Example:

3 Methylthio propionic acid+MeOHH+Methyl 3 methylthio propanoate+H2O

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 85–92% (optimized conditions) | |

| Catalyst | Sulfuric acid (5–10 mol%) |

Decarboxylation

Thermal decarboxylation of 3-(methylthio)propionic acid generates 3-(methylthio)propanal (CAS 3268-49-3) under controlled heating (150–200°C) :

3 Methylthio propionic acidΔ3 Methylthio propanal+CO2

Industrial Relevance:

Photochemical Degradation

3-(Methylthio)propionate derivatives degrade via UV-induced oxidation, with a half-life of 7.3 hours in air due to OH-radical attack .

Environmental Impact:

Propiedades

Fórmula molecular |

C4H7O2S- |

|---|---|

Peso molecular |

119.16 g/mol |

Nombre IUPAC |

3-methylsulfanylpropanoate |

InChI |

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |

Clave InChI |

CAOMCZAIALVUPA-UHFFFAOYSA-M |

SMILES |

CSCCC(=O)[O-] |

SMILES canónico |

CSCCC(=O)[O-] |

Sinónimos |

3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.